molecular formula C11H12ClNS B13896611 3-(tert-Butylthio)-2-chlorobenzonitrile

3-(tert-Butylthio)-2-chlorobenzonitrile

Cat. No.: B13896611
M. Wt: 225.74 g/mol
InChI Key: ODQLMQJOWVGDHM-UHFFFAOYSA-N
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Description

3-(tert-Butylthio)-2-chlorobenzonitrile is an organic compound that features a benzene ring substituted with a tert-butylthio group, a chlorine atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butylthio)-2-chlorobenzonitrile typically involves the introduction of the tert-butylthio group to a chlorobenzonitrile precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a tert-butylthiolate anion reacts with 2-chlorobenzonitrile under basic conditions. The reaction can be catalyzed by palladium or other transition metals to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butylthio group into the chlorobenzonitrile framework, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butylthio)-2-chlorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Amines, alkoxides, palladium catalysts.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(tert-Butylthio)-2-chlorobenzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the tert-butylthio group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12ClNS

Molecular Weight

225.74 g/mol

IUPAC Name

3-tert-butylsulfanyl-2-chlorobenzonitrile

InChI

InChI=1S/C11H12ClNS/c1-11(2,3)14-9-6-4-5-8(7-13)10(9)12/h4-6H,1-3H3

InChI Key

ODQLMQJOWVGDHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CC=CC(=C1Cl)C#N

Origin of Product

United States

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